molecular formula C15H21FN2 B3851842 1-(4-fluorophenyl)-4-(2-methyl-2-buten-1-yl)piperazine

1-(4-fluorophenyl)-4-(2-methyl-2-buten-1-yl)piperazine

Cat. No. B3851842
M. Wt: 248.34 g/mol
InChI Key: CPKWFXXWWLXACO-QLKAYGNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-(2-methyl-2-buten-1-yl)piperazine, commonly known as Flephedrone, is a synthetic compound that belongs to the class of cathinones. It is a potent psychoactive substance and has been found to have similar effects to other stimulants such as amphetamines and cocaine.

Mechanism of Action

Flephedrone works by increasing the release of dopamine in the brain. It does this by binding to the dopamine transporter and preventing the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine in the synaptic cleft, which produces the stimulant effects of Flephedrone.
Biochemical and Physiological Effects:
Flephedrone has been found to produce a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. It has also been found to produce feelings of euphoria, increased energy, and increased sociability. However, it can also produce negative effects such as anxiety, paranoia, and hallucinations.

Advantages and Limitations for Lab Experiments

One advantage of using Flephedrone in lab experiments is its potency. It has been found to be a highly effective stimulant and can produce strong effects at low doses. However, its potency can also be a limitation as it can produce negative side effects at higher doses. Additionally, its classification as a controlled substance can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on Flephedrone. One area of interest is its potential as a treatment for certain psychiatric disorders such as depression and attention deficit hyperactivity disorder. Another area of interest is its potential as a tool for studying the dopamine system in the brain. Further research is also needed to better understand the long-term effects of Flephedrone use and its potential for addiction.

Scientific Research Applications

Flephedrone has been used in scientific research to study its effects on the central nervous system. It has been found to have a high affinity for the dopamine transporter and has been shown to increase the release of dopamine in the brain. This has led to its classification as a dopamine reuptake inhibitor and a stimulant.

properties

IUPAC Name

1-(4-fluorophenyl)-4-[(E)-2-methylbut-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2/c1-3-13(2)12-17-8-10-18(11-9-17)15-6-4-14(16)5-7-15/h3-7H,8-12H2,1-2H3/b13-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKWFXXWWLXACO-QLKAYGNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CN1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CN1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-4-(2-methyl-2-buten-1-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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